Oxirane-2-carboxylic acid, commonly known as glycidic acid, is a highly reactive, bifunctional building block featuring a strained three-membered epoxide ring adjacent to a carboxylic acid group. In commercial procurement, it is primarily sourced as a direct precursor for the synthesis of complex chiral molecules, β-hydroxy acids, and specialized thermosetting or biodegradable polymers. Unlike simpler mono-functional epoxides or unfunctionalized alkenes, this compound allows simultaneous or sequential functionalization at both the electrophilic oxirane carbons and the carboxylic acid moiety, making it a critical intermediate in multi-step pharmaceutical and materials synthesis [1].
Substituting oxirane-2-carboxylic acid with its alkene analog (acrylic acid) or its esterified forms (such as ethyl glycidate) introduces severe process liabilities. Using acrylic acid requires downstream epoxidation using harsh oxidants like mCPBA, which can degrade oxidation-sensitive functional groups already present in complex intermediates. Conversely, while glycidate esters and salts offer greater room-temperature stability, utilizing them requires a subsequent saponification or acidification step. This additional hydrolysis often triggers premature epoxide ring-opening or unwanted side reactions in base-sensitive substrates. Therefore, procuring the free oxirane-2-carboxylic acid is mandatory for continuous-flow systems or immediate in situ coupling where minimizing synthetic steps and avoiding harsh deprotection conditions is critical [1].
When synthesizing functionalized β-hydroxy acids, oxirane-2-carboxylic acid allows for direct nucleophilic ring-opening in a single step. In contrast, utilizing the unfunctionalized alkene baseline, acrylic acid, necessitates a two-step sequence requiring harsh epoxidation agents (e.g., mCPBA) prior to ring-opening[1].
| Evidence Dimension | Synthetic steps to yield β-hydroxy carboxylic acids |
| Target Compound Data | 1 step (direct nucleophilic ring-opening) |
| Comparator Or Baseline | Acrylic acid (2 steps: epoxidation followed by ring-opening) |
| Quantified Difference | Eliminates 1 full synthetic step and bypasses the use of strong oxidants |
| Conditions | Standard nucleophilic addition in aprotic or mild aqueous media |
Procuring the pre-epoxidized acid streamlines complex molecule assembly by bypassing harsh oxidative conditions that can destroy sensitive functional groups.
Free oxirane-2-carboxylic acid is thermally unstable and rapidly undergoes decarboxylation to glycolaldehyde at 25°C, necessitating strict cold storage at 0–5°C. Conversely, its esterified or salt forms (such as sodium glycidate) remain stable at room temperature for extended periods [1].
| Evidence Dimension | Room temperature stability and decomposition pathway |
| Target Compound Data | Thermally unstable at 25°C (rapid decarboxylation) |
| Comparator Or Baseline | Sodium glycidate / Ethyl glycidate (Stable at 25°C) |
| Quantified Difference | Free acid requires 0–5°C cold-chain logistics, whereas salts/esters tolerate ambient storage |
| Conditions | Ambient atmospheric storage vs. refrigerated storage |
Buyers must select the free acid exclusively for immediate, low-temperature in situ reactions, while stockpiling requires the procurement of its salt or ester derivatives.
In polymer synthesis, oxirane-2-carboxylic acid provides dual reactivity through its epoxide ring and carboxylic acid group, allowing direct amidation or esterification. The baseline alternative, glycidol, possesses a hydroxyl group instead, which cannot be directly incorporated into polyamide backbones without prior, yield-reducing oxidation steps[1].
| Evidence Dimension | Available functional handles for polymer grafting |
| Target Compound Data | Carboxylic acid (enables direct amidation/esterification) |
| Comparator Or Baseline | Glycidol (hydroxyl group, requires activation/oxidation) |
| Quantified Difference | Enables direct incorporation into polyamide or peptide backbones without prior alcohol oxidation |
| Conditions | Condensation polymerization or polymer end-capping reactions |
Provides a distinct synthetic handle for creating biodegradable polymers and functionalized resins that cannot be achieved with standard hydroxyl-epoxides.
Due to its pre-installed epoxide ring, oxirane-2-carboxylic acid is a highly efficient starting material for generating β-hydroxy acids via regioselective nucleophilic ring-opening. It is particularly valuable in the stereocontrolled assembly of pharmacophores where downstream epoxidation of an alkene precursor would degrade sensitive moieties [1].
Because the free acid is prone to decarboxylation at room temperature, it is highly suited for continuous flow reactors where it can be generated or utilized in situ at 0–5°C. This allows immediate coupling with amines to form glycidic amides without the need for isolating unstable intermediates [1].
Leveraging its dual reactivity, this compound is utilized as a co-monomer in the production of advanced thermosetting resins and biodegradable polymers. The carboxylic acid group permits direct integration into ester or amide polymer backbones, leaving the epoxide ring available for subsequent cross-linking or functionalization [1].
Irritant